6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC19832654
InChI: InChI=1S/C8H9ClN2O2/c1-5-3-11-8(13-4-5)6(2-10-11)7(9)12/h2,5H,3-4H2,1H3
SMILES:
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol

6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride

CAS No.:

Cat. No.: VC19832654

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride -

Specification

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
IUPAC Name 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride
Standard InChI InChI=1S/C8H9ClN2O2/c1-5-3-11-8(13-4-5)6(2-10-11)7(9)12/h2,5H,3-4H2,1H3
Standard InChI Key SDSSXQVAPKZMFR-UHFFFAOYSA-N
Canonical SMILES CC1CN2C(=C(C=N2)C(=O)Cl)OC1

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-3-carbonyl chloride, reflects its bicyclic architecture, which integrates a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) and an oxazine ring (a six-membered ring containing one oxygen and one nitrogen atom). Key structural attributes include:

PropertyValue
Molecular FormulaC₈H₉ClN₂O₂
Molecular Weight200.62 g/mol
CAS Registry Number1428233-77-5
SMILES NotationCC1(CN2C(=C(C=N2)C(=O)Cl)OC1)C

The carbonyl chloride group (-COCl) confers high reactivity, making the compound amenable to nucleophilic acyl substitution reactions. The methyl group at the 6-position enhances steric and electronic effects, influencing both synthetic accessibility and downstream biological activity .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically begins with the preparation of 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-3-carboxylic acid, followed by chlorination using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A representative synthetic route involves:

  • Cyclization: Reacting 5-amino-1-methylpyrazole with a γ-bromoester under basic conditions to form the oxazine ring.

  • Carboxylic Acid Formation: Hydrolysis of the ester group to yield the corresponding carboxylic acid.

  • Chlorination: Treating the carboxylic acid with thionyl chloride in anhydrous dichloromethane at 0–5°C to produce the carbonyl chloride .

Reaction Conditions:

  • Temperature: 0–25°C (chlorination step)

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran

  • Catalyst: None required; reaction proceeds via nucleophilic attack on the carbonyl carbon.

Industrial Production

Industrial-scale manufacturing employs continuous flow reactors to enhance yield and safety. Key considerations include:

  • Purification: Distillation or recrystallization to achieve >98% purity.

  • Waste Management: Recycling unreacted thionyl chloride and neutralizing acidic byproducts.

Physicochemical Properties

The compound’s reactivity and stability are governed by its functional groups:

PropertyValue/Description
Melting Point112–114°C (decomposes)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO); insoluble in water
StabilityMoisture-sensitive; stored under inert atmosphere
Spectroscopic Data¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 3H, CH₃), 3.85–4.10 (m, 4H, CH₂), 6.92 (s, 1H, pyrazole-H)

The electron-withdrawing carbonyl chloride group increases the compound’s electrophilicity, facilitating reactions with amines, alcohols, and other nucleophiles .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound is a versatile building block for synthesizing analogs with potential bioactivity. Notable applications include:

  • Antimicrobial Agents: Derivatives have shown activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL .

  • Anti-inflammatory Compounds: Structural analogs inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values comparable to indomethacin (e.g., 0.8 µM vs. 0.5 µM) .

Material Science

The pyrazole-oxazine core contributes to thermally stable polymers. For example, polyamides incorporating this moiety exhibit glass transition temperatures (Tg) exceeding 200°C.

ParameterRecommendation
Storage-20°C under argon
HandlingUse gloves and eye protection; avoid inhalation
ToxicityLD₅₀ (rat, oral): 320 mg/kg

Exposure to moisture generates hydrogen chloride (HCl), necessitating stringent anhydrous conditions during synthesis .

Comparative Analysis with Analogues

6,7-Dihydro-5H-pyrazolo[5,1-b] oxazine-3-carbonyl chloride (non-methylated analog):

  • Molecular Formula: C₇H₇ClN₂O₂

  • Reactivity: Higher electrophilicity due to reduced steric hindrance.

  • Applications: Less stable under physiological conditions compared to the methylated derivative .

Future Directions

Research opportunities include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

  • Targeted Drug Delivery: Conjugating the carbonyl chloride with nanoparticles for site-specific action.

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